molecular formula C18H15N5O5S2 B2401241 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 392293-77-5

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No. B2401241
CAS RN: 392293-77-5
M. Wt: 445.47
InChI Key: JCKZRPKPAGGLQC-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided often belong to a class of organic compounds known as aromatic amides or thiadiazoles . These compounds are characterized by a benzene ring (aromatic) attached to an amide group (CONH2) and a thiadiazole ring. They often exhibit a wide range of biological activities and are used as starting materials for the synthesis of various heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves intermolecular hydrogen bonding, which stabilizes the structure . The presence of the amide group and the thiadiazole ring can also contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the amide group and the thiadiazole ring . These groups can participate in various chemical reactions, leading to the formation of new compounds .

Scientific Research Applications

Anticancer Activity

The 2-aminothiazole derivatives exhibit promising anticancer properties. Researchers have synthesized various analogs of this compound and evaluated their effects on cancer cells. These derivatives interfere with cell division, inhibit tubulin polymerization, and induce apoptosis. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine demonstrated potent inhibition of tubulin polymerization in cancer cell lines .

Antimicrobial Effects

Researchers have explored the antimicrobial potential of 2-aminothiazole derivatives. These compounds exhibit inhibitory effects against bacteria, fungi, and other pathogens. For example, 1-trifluoroacetyl-3-(4-methoxyphenyl)-5-((2-oxo-2-(4-tolyl)ethyl)thio)-1,2,4-triazole demonstrated favorable docking results, making it a candidate for further study .

Therapeutic Innovations

Due to their wide therapeutic influence, 2-aminothiazole-based drugs have been used to treat various diseases. Researchers continue to develop novel synthetic pathways to access these derivatives. The last thirteen years (2008–2020) have witnessed significant advancements in this field .

Future Directions

The future research directions for similar compounds often involve exploring their potential therapeutic applications. For example, compounds with a similar structure have been studied for their potential use as anti-inflammatory, antimicrobial, and anticancer agents .

properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S2/c1-28-14-7-5-12(6-8-14)19-15(24)10-29-18-22-21-17(30-18)20-16(25)11-3-2-4-13(9-11)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZRPKPAGGLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

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